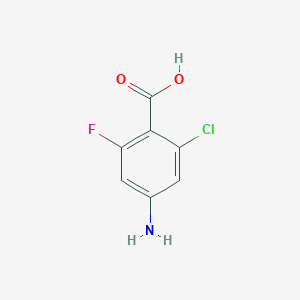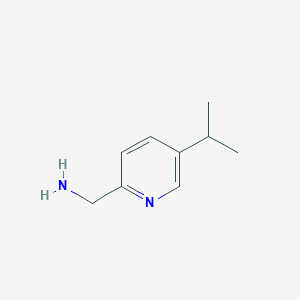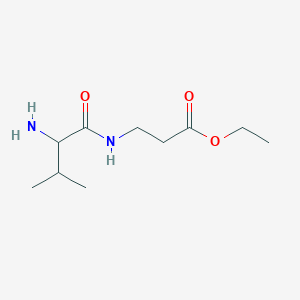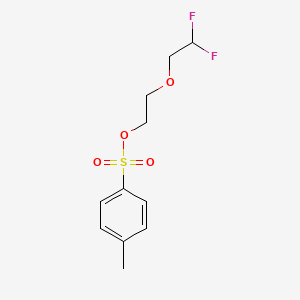
Bis(2-fluoroethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-fluoroethyl)amine is an organic compound with the molecular formula C₄H₉F₂N. It is characterized by the presence of two fluoroethyl groups attached to a central amine nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-fluoroethyl)amine typically involves the reaction of 2-fluoroethylamine with a suitable reagent. One common method is the nucleophilic substitution reaction, where 2-fluoroethylamine reacts with an alkylating agent under controlled conditions to form this compound . The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base like sodium hydride to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These can include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach can improve yield and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-fluoroethyl)amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoroethyl groups can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form amines with different substituents.
Condensation Reactions: This compound can react with carbonyl compounds to form imines or other condensation products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted amines, while oxidation can produce oxides or hydroxylamines .
Wissenschaftliche Forschungsanwendungen
Bis(2-fluoroethyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including anticancer and antiviral activities.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of bis(2-fluoroethyl)amine involves its interaction with molecular targets through its fluoroethyl groups. These groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. The pathways involved can include enzyme inhibition, receptor binding, and modulation of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-chloroethyl)amine: Similar in structure but with chlorine atoms instead of fluorine.
Bis(2-bromoethyl)amine: Contains bromine atoms instead of fluorine.
Bis(2-iodoethyl)amine: Contains iodine atoms instead of fluorine.
Uniqueness
Bis(2-fluoroethyl)amine is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased electronegativity and stability.
Eigenschaften
Molekularformel |
C4H9F2N |
|---|---|
Molekulargewicht |
109.12 g/mol |
IUPAC-Name |
2-fluoro-N-(2-fluoroethyl)ethanamine |
InChI |
InChI=1S/C4H9F2N/c5-1-3-7-4-2-6/h7H,1-4H2 |
InChI-Schlüssel |
SPUSFHUCTMCJRT-UHFFFAOYSA-N |
Kanonische SMILES |
C(CF)NCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(3-{[(Tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)pyridine-3-carboxylicacid](/img/structure/B13511781.png)





![1-Fluoro-6-azaspiro[2.5]octane](/img/structure/B13511815.png)
![Methyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13511820.png)


![3-((Benzyloxy)carbonyl)-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13511833.png)


